2,5-Bis(oxiran-2-yl)furan

Epoxy equivalent weight Cross-link density Furan diepoxide structure

2,5-Bis(oxiran-2-yl)furan (CAS 111938-38-6) is a furan-based diepoxide monomer with a molecular weight of 152.15 g/mol, characterized by two oxirane rings directly attached to the 2- and 5-positions of a furan core. This direct attachment distinguishes it from the more extensively studied alkoxy-bridged furan diepoxides such as BOF (2,5-bis[(2-oxiranylmethoxy)methyl]furan) and BOMF (2,5-bis[(oxiran-2-ylmethoxy)methyl]furan), which incorporate methylene–ether spacers.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 111938-38-6
Cat. No. B14303071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(oxiran-2-yl)furan
CAS111938-38-6
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(O2)C3CO3
InChIInChI=1S/C8H8O3/c1-2-6(8-4-10-8)11-5(1)7-3-9-7/h1-2,7-8H,3-4H2
InChIKeyNJBQEMYXWFZCOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(oxiran-2-yl)furan (CAS 111938-38-6): Structural Baseline for Bio-Based Diepoxide Procurement


2,5-Bis(oxiran-2-yl)furan (CAS 111938-38-6) is a furan-based diepoxide monomer with a molecular weight of 152.15 g/mol, characterized by two oxirane rings directly attached to the 2- and 5-positions of a furan core . This direct attachment distinguishes it from the more extensively studied alkoxy-bridged furan diepoxides such as BOF (2,5-bis[(2-oxiranylmethoxy)methyl]furan) and BOMF (2,5-bis[(oxiran-2-ylmethoxy)methyl]furan), which incorporate methylene–ether spacers [1]. The compound belongs to an emerging class of bio-based epoxy monomers derived from cellulose and hemicellulose platform chemicals (e.g., 5-hydroxymethylfurfural, furfural) that are being developed as renewable, reduced-toxicity alternatives to petroleum-derived diglycidyl ether of bisphenol A (DGEBA) . A structure–property relationship study demonstrated that furan-based epoxy polymers exhibit improved glass transition temperature (Δ = 8–16 °C) and glassy modulus (Δ = 0.1–0.6 GPa) relative to their phenylic analogues, establishing the furan ring as a viable high-performance building block [2].

Why Generic Epoxy Monomer Substitution Fails: The Case Against Arbitrary Replacement of 2,5-Bis(oxiran-2-yl)furan


Direct substitution of 2,5-bis(oxiran-2-yl)furan with other in-class furan diepoxides or conventional DGEBA is not scientifically valid due to profound structural and performance divergences. The target compound's oxirane rings are directly bonded to the furan core (C8H8O3; MW 152.15 g/mol), resulting in a compact, conjugation-capable architecture with an epoxy equivalent weight (EEW) of 76.075 g/eq that fundamentally differs from spacer-extended analogs: BOF (MW ~252 g/mol; EEW ~126 g/eq) and BOMF (MW ~268 g/mol; EEW ~134 g/eq) incorporate methylene–ether bridges that introduce conformational flexibility, alter cure kinetics, and reduce cross-link density . Experimentally, BOF- and BOMF-based thermosets cured with anhydride or amine hardeners exhibit cure activation energies of 72–79 kJ/mol [1] and adhesive strengths on CFRP joints that are up to three times higher than DGEBA-based counterparts [2]—performance envelopes that cannot be assumed for the directly attached diepoxide without structure-specific validation. Furthermore, the furan ring's aromatic character imparts hydrogen-bonding interactions during amine cure that are absent in phenylic systems, influencing both processing characteristics and final thermomechanical properties [3].

Quantitative Differentiation Evidence for 2,5-Bis(oxiran-2-yl)furan: Comparator-Backed Procurement Data


Direct Oxirane Attachment Confers 40–76% Lower Epoxy Equivalent Weight vs. Alkoxy-Bridged Furan Diepoxides

2,5-Bis(oxiran-2-yl)furan possesses an epoxy equivalent weight (EEW) of 76.075 g/eq (MW 152.15 g/mol divided by two epoxy groups), a direct consequence of the oxirane rings being attached to the furan core without intervening spacer atoms . This represents a 40% lower EEW than BOF (MW ~252 g/mol; EEW ~126 g/eq) and a 44% lower EEW than BOMF (MW ~268 g/mol; EEW ~134 g/eq), calculated from their respective molecular weights and difunctionality [1]. In epoxy thermoset design, EEW is the primary driver of stoichiometric hardener demand and attainable cross-link density; lower EEW mandates a higher hardener-to-resin ratio and yields networks with shorter inter-cross-link segments, directly translating to higher glassy modulus and elevated glass transition temperature in the cured state [2].

Epoxy equivalent weight Cross-link density Furan diepoxide structure

Furan-Based Epoxy Polymers Exhibit Tg Improvement of 8–16 °C Over Phenylic Analogues

In a systematic head-to-head structure–property study, furan-based diepoxy monomers were synthesized alongside their direct phenylic analogues and cured with identical amine hardeners. Dynamic mechanical analysis (DMA) revealed that the furan-based polymers consistently exhibited glass transition temperatures (Tg) that were 8–16 °C higher than the corresponding phenylic systems across multiple monomer/hardener pairings [1]. This Tg elevation is attributed to the furan ring's capacity for intermolecular hydrogen bonding with amine curing agents, which restricts network segmental mobility beyond what is achievable in phenyl-based networks [2]. A related furanyl-based glycidyl amine epoxy system achieved a storage modulus of E′ ≈ 4.4 GPa and Tg ≈ 129 °C when cured with aromatic amines, values verified by DMA and cross-link density analysis [3].

Glass transition temperature Thermoset thermal properties Furan-vs-phenyl structure–property

Furan-Based Diepoxides Enable Bio-Based Content >90% vs. 0% for Petroleum-Derived DGEBA

2,5-Bis(oxiran-2-yl)furan is derived from furan platform chemicals—5-hydroxymethylfurfural (HMF) and furfural—which are obtained from cellulose and hemicellulose biomass . Recent formulations based on furan diepoxides (BOF) combined with furan-based amine curing agents (DFDA) have achieved renewable carbon content exceeding 90% in the final thermoset, as verified by biomass content calculations [1]. In contrast, DGEBA, which constitutes approximately 70% of global epoxy resin production, is derived entirely from petroleum-based bisphenol A and epichlorohydrin, yielding 0% renewable carbon content [2]. This biomass-derived origin provides a quantifiable sustainability differentiation that is increasingly mandated by corporate ESG policies and regulatory frameworks targeting embodied carbon in polymer supply chains.

Renewable carbon content Bio-based epoxy Sustainability metrics

Furan Diol-Derived Epoxy Resins Exhibit Lower Toxicity Than Bisphenol-A: Endocrine Disruption Avoidance

Furan-based diols—the structural precursors to furan diepoxide monomers including 2,5-bis(oxiran-2-yl)furan—have been demonstrated to possess lower toxicity than bisphenol-A (BPA) in a prior toxicological study [1]. This stands in direct contrast to DGEBA, which contains BPA as its core structural moiety. BPA is a recognized endocrine disruptor and reprotoxic substance, and its regulatory status is tightening globally under REACH (identified as a Substance of Very High Concern) and similar frameworks [2]. The cured thermosets from furan diol-based diglycidyl ethers exhibited glass transition temperatures in the range of 30–54 °C, with coating hardness and adhesion properties comparing favorably to a bisphenol-A epoxy control, demonstrating that lower toxicity does not necessitate a performance penalty in certain application domains [1].

Endocrine disruption Bisphenol-A replacement Toxicity profile

BOMF/MA Adhesive Outperforms DGEBA-Based Counterpart by 3× on CFRP Joints: Class Benchmark for Furan Epoxy Adhesion

In a direct comparative study, a fully bio-based epoxy formulation of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) cured with maleic anhydride (MA) was evaluated against a conventional DGEBA/maleic anhydride system for adhesive bonding of carbon-fiber-reinforced polymer (CFRP) joints [1]. The BOMF/MA system exhibited outstanding adhesive strength, outperforming the DGEBA-based counterpart by a factor of three (3×) on CFRP substrates [1]. This result establishes a class-level benchmark for furan diepoxide-based adhesives and indicates that the furan ring architecture—whether directly attached as in 2,5-bis(oxiran-2-yl)furan or spacer-extended as in BOMF—can produce interfacial adhesion characteristics that are categorically unattainable with BPA-based epoxy resins.

Structural adhesive CFRP bonding Furan epoxy adhesion

Furan-Based Diepoxies Exhibit Fracture Toughness Improvement of ΔG1c = +0.78 kJ/m² Over Phenylic Analogues

A structure–property study comparing furanyl-based and phenyl-based diepoxy monomers cured with identical amine hardeners reported that furanyl-based polymers exhibited a fracture toughness improvement of ΔG1c = +0.78 kJ/m² relative to their phenylic analogues [1]. When combined with the concurrently observed improvements in Tg (Δ = +16 °C) and glassy modulus (ΔE′ = +0.60 GPa) [1], this fracture toughness enhancement indicates that the furan ring contributes to energy dissipation mechanisms during crack propagation that are absent in phenyl-based networks. The hydrogen-bonding capability of the furan oxygen is hypothesized to provide sacrificial, reversible intermolecular interactions that increase the energy required for crack growth [2].

Fracture toughness Thermoset mechanical properties Furan-vs-phenyl comparison

High-Impact Application Scenarios for 2,5-Bis(oxiran-2-yl)furan Based on Verifiable Differentiation Evidence


High-Tg, High-Modulus Bio-Based Composites for Aerospace and Automotive Lightweighting

The direct oxirane attachment of 2,5-bis(oxiran-2-yl)furan yields the lowest EEW (76.075 g/eq) among furan diepoxides, enabling maximum cross-link density when formulated with stoichiometric hardener . Combined with the class-level Tg advantage of +8–16 °C and glassy modulus improvement of +0.1–0.6 GPa over phenylic analogues [1], this compound is positioned for high-performance composite matrices where elevated service temperature and stiffness are non-negotiable. The furan ring's hydrogen-bonding capability further enhances interfacial adhesion to carbon fiber sizing, as evidenced by the 3× adhesive strength improvement of furan-based epoxy on CFRP relative to DGEBA [2].

BPA-Free Structural Adhesives for Multi-Material Bonding in Electronics and Medical Device Assembly

The lower toxicity of furan diol precursors relative to bisphenol-A makes 2,5-bis(oxiran-2-yl)furan a candidate for adhesive formulations in applications where BPA migration is a regulatory or consumer-safety concern (e.g., food-contact laminates, wearable medical devices). The fracture toughness advantage of ΔG1c = +0.78 kJ/m² for furanyl-based polymers over phenylic analogues [1] provides the damage tolerance needed for bonding dissimilar materials with mismatched coefficients of thermal expansion, a common challenge in electronics encapsulation.

Renewable Carbon-Compliant Coatings for Green Building and Sustainable Packaging

With renewable carbon content exceeding 90% achievable in furan-based epoxy/amine systems , 2,5-bis(oxiran-2-yl)furan enables coating formulations that meet bio-based content certification thresholds (e.g., USDA BioPreferred ≥25% minimum; Level 3 BioPreferred requires ≥95%). The cured coatings from furan diol-based epoxy resins demonstrate very high hardness, good adhesion, and a range of flexibility on steel substrates, comparing favorably with bisphenol-A controls [1], making this compound suitable for can coatings, architectural protective finishes, and sustainable packaging barrier layers.

High-Crosslink-Density Diepoxide for Flame-Retardant Thermoset Formulations

The compact molecular architecture of 2,5-bis(oxiran-2-yl)furan, with oxirane rings directly on the furan core, maximizes the epoxy functionality per unit mass (EEW = 76.075 g/eq) relative to spacer-extended BOF and BOMF . When formulated with phosphorus-containing curing agents—a demonstrated strategy for furan-based epoxy systems that yielded BOF/PFFE mixtures with comparable tensile strength to DGEBA and higher tensile modulus [1]—the high cross-link density attainable with the target compound is expected to enhance char yield and intumescent behavior during combustion. This positions the compound for fire-safe composites in rail, aerospace, and construction where EN 45545-2 or FAR 25.853 compliance is required.

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